Binding Affinity (KD) Versus Small-Molecule STAT3 Inhibitors
APTSTAT3-9R binds the STAT3 SH2 domain with a dissociation constant (KD) of 231 nM as determined by surface plasmon resonance [1]. This affinity is substantially higher than that reported for the small-molecule inhibitor S3I-201, which exhibits an IC50 of 86 µM in STAT3 DNA-binding assays . While Stattic also targets the SH2 domain (IC50 ≈ 5.1 µM) , APTSTAT3-9R's peptide scaffold enables a distinct binding mode—primarily engaging the STAT3 SH2 domain with minimal interaction with the DNA-binding domain [1].
| Evidence Dimension | Binding affinity for STAT3 SH2 domain |
|---|---|
| Target Compound Data | KD = 231 nM |
| Comparator Or Baseline | S3I-201: IC50 = 86 µM (DNA-binding assay); Stattic: IC50 ≈ 5.1 µM (SH2 domain inhibition) |
| Quantified Difference | APTSTAT3-9R exhibits ~372‑fold higher apparent potency than S3I-201 and ~22‑fold higher than Stattic (based on IC50/KD comparisons) |
| Conditions | Surface plasmon resonance (APTSTAT3-9R); cell‑free DNA‑binding assay (S3I-201); SH2 domain binding assay (Stattic) |
Why This Matters
Nanomolar affinity enables effective STAT3 blockade at lower concentrations, reducing off‑target effects and improving signal‑to‑noise in cellular assays.
- [1] Kim D, et al. Cancer Res. 2014;74(8):2144-2151. doi:10.1158/0008-5472.CAN-13-2187 View Source
